molecular formula C11H10BrNO2 B3200625 3-(4-Bromo-1h-indol-3-yl)propanoic acid CAS No. 1018612-18-4

3-(4-Bromo-1h-indol-3-yl)propanoic acid

Cat. No.: B3200625
CAS No.: 1018612-18-4
M. Wt: 268.11 g/mol
InChI Key: CCRKZUDGKQHUAA-UHFFFAOYSA-N
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Description

3-(4-Bromo-1H-indol-3-yl)propanoic acid is a chemical compound that belongs to the class of indole derivatives. Indole derivatives are significant in both natural products and synthetic compounds due to their diverse biological activities. This compound features a bromine atom attached to the indole ring, which can influence its chemical reactivity and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the radical benzylic bromination of 4-bromo-3-nitrotoluene, followed by a Bartoli reaction using isopropenylmagnesium bromide to yield the desired indole derivative .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromo-1H-indol-3-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different functional groups on the indole ring.

    Reduction: Reduction reactions can modify the bromine atom or other substituents on the indole ring.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield indole-3-carboxylic acid derivatives, while substitution reactions can produce various substituted indole derivatives.

Scientific Research Applications

3-(4-Bromo-1H-indol-3-yl)propanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4-Bromo-1H-indol-3-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The bromine atom can enhance the compound’s ability to bind to certain receptors or enzymes, influencing its biological activity. The indole ring structure allows for interactions with various biological molecules, contributing to its diverse effects .

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A plant hormone with similar indole structure but different functional groups.

    4-Bromoindole: A simpler indole derivative with only a bromine substituent.

    Indole-3-carboxylic acid: Another indole derivative with a carboxylic acid group at a different position.

Uniqueness

3-(4-Bromo-1H-indol-3-yl)propanoic acid is unique due to the combination of the bromine atom and the propanoic acid group on the indole ring. This specific structure can result in distinct chemical reactivity and biological properties compared to other indole derivatives .

Biological Activity

Overview

3-(4-Bromo-1H-indol-3-yl)propanoic acid, also known as 2-amino-3-(4-bromo-1H-indol-3-yl)propanoic acid, is an indole derivative that has garnered attention due to its diverse biological activities. Indole derivatives are known for their significant roles in various biological pathways, exhibiting properties such as antiviral, anticancer, anti-inflammatory, and antimicrobial activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, biochemical properties, and potential therapeutic applications.

The biological activity of this compound is largely attributed to its structural characteristics, particularly the indole ring and functional groups. The presence of a carboxylic acid group (COOH) and an amine group (NH2) facilitates interactions with biological targets through hydrogen bonding and ionic interactions. These interactions can significantly influence the compound's pharmacokinetic properties such as absorption, distribution, metabolism, and excretion (ADME).

Binding Affinity

Research indicates that this compound can bind with high affinity to various receptors, including serotonin receptors. Its structural similarity to serotonin suggests that it may modulate neurotransmitter systems, potentially influencing conditions related to neurodegenerative diseases . The bromine substitution on the indole ring may enhance its biological activity by affecting lipophilicity and metabolic stability.

Biological Activities

The compound exhibits a broad spectrum of biological activities:

  • Antiviral Activity : Demonstrated potential against viral infections.
  • Anticancer Properties : Studies suggest it may inhibit cell proliferation and induce apoptosis in cancer cells.
  • Anti-inflammatory Effects : It may modulate inflammatory pathways.
  • Antimicrobial Activity : Effective against various bacterial strains.
  • Neuroprotective Effects : Potential role in protecting neurons from degeneration .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Anticancer Studies :
    • In vitro studies showed that the compound exhibited cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer). The mechanism involved apoptosis induction through caspase activation .
    • A comparative analysis with established anticancer drugs indicated that this compound could be a viable candidate for further development in cancer therapeutics.
  • Neurotransmitter Modulation :
    • Research highlighted its role as a potential antagonist at certain serotonin receptors, suggesting implications for mood disorders and neurodegenerative diseases. The modulation of serotonin pathways could offer insights into therapeutic strategies for conditions like depression and anxiety .
  • Antimicrobial Efficacy :
    • The compound was tested against both Gram-positive and Gram-negative bacteria. Results indicated superior antimicrobial activity compared to standard antibiotics, with a notable effect on Staphylococcus aureus and Escherichia coli .

The biochemical properties of this compound are influenced by its indole structure:

PropertyDescription
Indole RingEssential for binding to various receptors
Carboxylic Acid GroupFacilitates hydrogen bonding with biological targets
Amine GroupEnhances ionic interactions
Bromine SubstitutionAlters lipophilicity and metabolic stability

Properties

IUPAC Name

3-(4-bromo-1H-indol-3-yl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrNO2/c12-8-2-1-3-9-11(8)7(6-13-9)4-5-10(14)15/h1-3,6,13H,4-5H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCRKZUDGKQHUAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Br)C(=CN2)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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